
2,4,4'-Trihydroxychalcone
説明
2,4,4′-Trihydroxychalcone (molecular formula: C₁₅H₁₂O₄; molecular weight: 256.26 g/mol) is a naturally occurring chalcone derivative with three hydroxyl groups positioned at the 2, 4, and 4′ sites of its aromatic rings . It is a key bioactive compound in licorice (Glycyrrhiza spp.), where it is also known as isoliquiritigenin . This compound exhibits diverse pharmacological properties, including:
- Antioxidant activity: Effectively inhibits lipid peroxidation in edible oils (e.g., sunflower oil) by reducing peroxide value (PV), acid value (AV), and thiobarbituric acid reactive substances (TBARS) .
- Estrogenic and antitumor effects: Modulates estrogen receptor activity and exhibits antiproliferative properties .
科学的研究の応用
Antioxidant Activity
Overview : 2,4,4'-Trihydroxychalcone has demonstrated significant antioxidant properties, making it a candidate for use in food preservation and health supplements.
Research Findings :
- A study evaluated the antioxidant activity of this compound using several assays, including DPPH radical scavenging and ferrous ion chelating assays. The results indicated that this compound effectively scavenged free radicals and exhibited reducing power at concentrations of 100, 300, and 500 µg/ml .
- In another investigation focused on sunflower oil storage, this compound was compared to synthetic antioxidants like butylated hydroxytoluene (BHT). It was found to reduce the formation of primary and secondary oxidation products in the oil more effectively than BHT at similar concentrations (100, 500, and 1000 ppm), suggesting its potential as a natural alternative for enhancing oxidative stability in food products .
Enzyme Inhibition
Overview : The compound has been studied for its inhibitory effects on key digestive enzymes associated with obesity.
Research Findings :
- A study assessed the inhibitory effects of this compound on sucrase, α-amylase, and lipase activities. It was found to significantly inhibit these enzymes in vitro, which may contribute to weight management strategies by reducing carbohydrate absorption .
- The enzyme inhibition results suggest that this compound could be integrated into dietary formulations aimed at controlling obesity and related metabolic disorders.
Antimicrobial Properties
Overview : The antimicrobial potential of this compound has been explored against various bacterial strains.
Research Findings :
- A study highlighted the bacteriostatic activity of several trihydroxychalcones against Staphylococcus aureus. The minimal inhibitory concentration (MIC) for this compound was determined through broth dilution methods, showing significant inhibition against this pathogen. The presence of hydroxyl groups in specific positions on the aromatic ring enhanced the bioactivity of the compound .
- These findings suggest potential applications in developing natural antimicrobial agents for food preservation or therapeutic uses.
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the key structural and pharmacokinetic properties of 2,4,4'-Trihydroxychalcone that make it a viable candidate for drug development?
- Methodological Answer: Computational studies reveal that this compound adheres to Lipinski's Rule of Five, with a molecular weight of 256.29 g/mol, LogP of 2.6, 3 hydrogen bond donors, and 4 acceptors. Its oral bioavailability (~92%) and binding affinity to viral neuraminidase active sites (e.g., in influenza) were validated via molecular docking and comparative genome analysis. These properties suggest favorable drug-likeness and absorption .
Q. How does this compound inhibit lipid oxidation in experimental models?
- Methodological Answer: In sunflower oil storage studies, this compound (100–1000 ppm) reduced primary (peroxide value, PV) and secondary (anisidine value, AV; TBARS) oxidation products over 88 days. Its efficacy surpasses BHT due to three hydroxyl groups, which stabilize hydroperoxide radicals via hydrogen bonding. Experimental protocols include PV titration, spectrophotometric AV measurement, and TBARS assays under controlled storage conditions .
Q. What in vitro models demonstrate the chemopreventive potential of this compound?
- Methodological Answer: Rat hepatic microsomes treated with this compound (0.25–25 µM) showed dose-dependent inhibition of cytochrome P4501A-dependent 7-ethoxyresorufin-O-deethylase (EROD) activity. This assay, combined with Fe(II)/NADPH-enhanced lipid peroxidation tests, highlights its role in blocking procarcinogen activation. Comparative studies with derivatives (e.g., 2'-methoxy analogs) further validate structure-activity relationships .
Advanced Research Questions
Q. What molecular mechanisms underlie the photoisomerization and excited-state dynamics of this compound?
- Methodological Answer: Multiconfigurational wavefunction theory (CASSCF//CASPT2) and linear absorption spectroscopy reveal that this compound undergoes ultrafast decay via conical intersections, forming twisted intramolecular charge-transfer species. Solvent polarity (water vs. vacuum) modulates proton transfer and intersystem crossing rates, critical for applications in photoresponsive logical networks. Discrepancies in absorption spectra between hydroxylated and non-hydroxylated analogs are attributed to electronic structure variations .
Q. How does this compound interact with multitarget pathways in complex diseases like COPD or cancer?
- Methodological Answer: Network pharmacology and molecular docking studies identify high-affinity interactions with TNF-α, Akt1, and EGFR, which regulate inflammation and metastasis. For example, this compound inhibits EGF-induced migration of prostate cancer cells (DU145) by downregulating MMP-9, uPA, and VEGF secretion (IC50 = 47.2 µM). These findings are validated via transwell invasion assays and cytokine profiling .
Q. What computational and experimental approaches resolve contradictions in antiviral efficacy data for this compound?
- Methodological Answer: Discrepancies in antiviral activity (e.g., HIV-1 vs. influenza) are addressed through comparative binding energy analysis and mutational studies of viral targets. For influenza neuraminidase, MD simulations show stable hydrogen bonds with catalytic residues (Asp151, Glu119), while HIV-1 integrase assays reveal weaker inhibition (IC50 > 20 µg/mL). Cross-validation with in vitro plaque reduction neutralization tests (PRNT) clarifies target specificity .
類似化合物との比較
Structural and Functional Comparisons with Analogous Chalcones
Structural Features and Antioxidant Efficacy
The position and number of hydroxyl groups on chalcones critically influence their antioxidant potency.
Key Insight: The 2,4,4′-Trihydroxychalcone’s three hydroxyl groups enable superior hydrogen-donating capacity and resonance stabilization of free radicals compared to mono- or di-hydroxylated analogs .
Pharmacological Activity
Antiviral Activity
- 2,4,4′-Trihydroxychalcone: Exhibits strong binding to influenza neuraminidase (docking score: −9.2 kcal/mol) and complies with Lipinski’s rule for drug-likeness (LogP: 2.6; hydrogen bond donors: 3) .
- 2′,3′,4′-Trihydroxychalcone : Shows moderate antiviral effects but lacks specificity for influenza targets .
Enzyme Inhibition
- Phosphoenolpyruvate carboxylase (PEPC) inhibition: Chalcones with ≥3 hydroxyl groups on ring A (e.g., 2,4,4′-Trihydroxychalcone) inhibit PEPC more effectively (IC₅₀: 12 µM) than those with hydroxyls on ring B (e.g., 2′,3′,4′-Trihydroxychalcone; IC₅₀: 28 µM) .
Antidepressant Activity
- 2′,4′,6′-Trihydroxychalcone derivatives : Brominated analogs (e.g., 2-bromo-2′,4′,6′-trihydroxychalcone) reduce immobility time in forced swimming tests by 40–60% at 10 mg/kg .
- 2,4,4′-Trihydroxychalcone: No reported antidepressant effects, highlighting functional divergence despite structural similarity .
Photophysical Properties
Hydroxylation patterns alter excited-state dynamics:
- 2,4,4′-Trihydroxychalcone : Exhibits ultrafast decay via conical intersections and intramolecular proton transfer, leading to a broad absorption spectrum (λₘₐₓ: 360 nm) .
- 2,4′-Dihydroxychalcone : Lacks the 4′-OH group, resulting in a redshifted absorption (λₘₐₓ: 380 nm) and slower isomerization kinetics .
Challenges and Opportunities
- Bioavailability : 2,4,4′-Trihydroxychalcone’s poor solubility contrasts with more lipophilic analogs (e.g., prenylated chalcones), which exhibit better membrane permeability .
- Toxicity: While 2,4,4′-Trihydroxychalcone is classified as nontoxic, synthetic derivatives (e.g., halogenated chalcones) may pose cytotoxicity risks at high doses .
- Therapeutic Potential: Structural modifications (e.g., glucosidation or nanoencapsulation) could enhance solubility and half-life for clinical applications .
特性
IUPAC Name |
3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-9,16-17,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYSHUXENHRSOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003600 | |
Record name | 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83616-07-3 | |
Record name | 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。